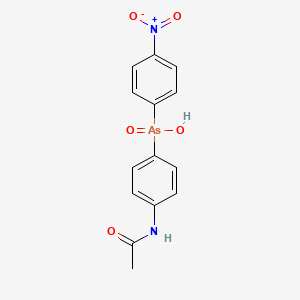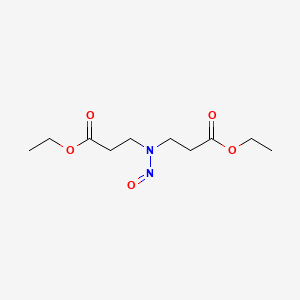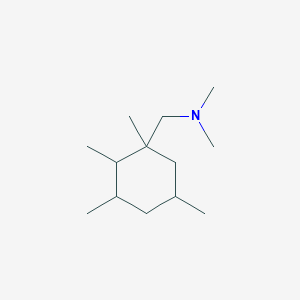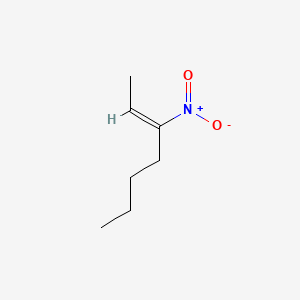
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is an organic compound that features both acetamidophenyl and nitrophenyl groups attached to an arsinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid typically involves multi-step organic reactions. One common method starts with the nitration of acetanilide to produce 4-nitroacetanilide. This intermediate is then subjected to a coupling reaction with an arsinic acid derivative under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The arsinic acid moiety can be oxidized to form arsinic oxide derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Reduction of the nitro group: Produces (4-Acetamidophenyl)-(4-aminophenyl)arsinic acid.
Oxidation of the arsinic acid: Forms arsinic oxide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of arsinic acid derivatives on biological systems. It may serve as a model compound for investigating the interactions between organic arsenic compounds and biological molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s arsinic acid moiety can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. Additionally, the nitrophenyl group may participate in redox reactions, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamidophenyl acetate: Similar in structure but lacks the nitrophenyl and arsinic acid groups.
4-Nitrophenyl arsinic acid: Contains the nitrophenyl and arsinic acid groups but lacks the acetamidophenyl group.
4-Acetamidophenyl arsinic acid: Contains the acetamidophenyl and arsinic acid groups but lacks the nitrophenyl group.
Uniqueness
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is unique due to the presence of both acetamidophenyl and nitrophenyl groups attached to an arsinic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
6277-59-4 |
|---|---|
Molekularformel |
C14H13AsN2O5 |
Molekulargewicht |
364.18 g/mol |
IUPAC-Name |
(4-acetamidophenyl)-(4-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C14H13AsN2O5/c1-10(18)16-13-6-2-11(3-7-13)15(19,20)12-4-8-14(9-5-12)17(21)22/h2-9H,1H3,(H,16,18)(H,19,20) |
InChI-Schlüssel |
RUKWUFHIHQIJKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)


![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)






![2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14721845.png)


